alpha-Tocopherol-d6 Acetate

Catalog No.
S882625
CAS No.
143731-16-2
M.F
C31H52O3
M. Wt
478.791
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Tocopherol-d6 Acetate

CAS Number

143731-16-2

Product Name

alpha-Tocopherol-d6 Acetate

IUPAC Name

[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

Molecular Formula

C31H52O3

Molecular Weight

478.791

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3

InChI Key

ZAKOWWREFLAJOT-JALLZHECSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-5,7-di(methyl-d3)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol 6-Acetate; Ephynal-d6 Acetate; (+)-α-Tocopherol-d6 Acetate; (+)-α-Tocopheryl-d6 Acetate; (2R,4’R,8’R)-α-Tocopherol-d6 Acetate; (2R,4’R,8’R)-α-To

Isotope-Labeled Internal Standard for Vitamin E Measurement

One key application of alpha-Tocopherol-d6 Acetate is as an internal standard for measuring alpha-Tocopherol levels in biological samples. Scientists employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) to quantify vitamin E in blood, tissues, and food sources [, ]. Alpha-Tocopherol-d6 Acetate serves as an internal standard because it possesses nearly identical chemical properties to alpha-Tocopherol, but with the added mass of the deuterium atoms. This allows for the researchers to compare the signal of the analyte (alpha-Tocopherol) with the internal standard throughout the analysis. The known concentration of the isotopically labelled standard allows for the calculation of the unknown concentration of alpha-Tocopherol in the sample [, ].

Research on Vitamin E Metabolism and Absorption

Due to its close resemblance to alpha-Tocopherol, alpha-Tocopherol-d6 Acetate can be used to investigate vitamin E metabolism and absorption in vivo (within a living organism) studies. Researchers can administer a known amount of alpha-Tocopherol-d6 Acetate to a research subject and track its presence in various tissues and biological fluids over time. This allows them to gain insights into how the body absorbs, transports, and utilizes vitamin E [].

Alpha-Tocopherol-d6 Acetate is a deuterated form of alpha-tocopherol acetate, a lipid-soluble compound that is a derivative of vitamin E. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, incorporated into its molecular structure. The chemical formula for alpha-tocopherol-d6 acetate is C₂₉H₄₄D₆O₂, and its molecular weight is approximately 436.74 g/mol .

Alpha-tocopherol itself is known for its significant antioxidant properties, primarily due to its ability to donate hydrogen atoms to free radicals, thereby interrupting lipid peroxidation processes . This unique property makes it an essential nutrient in human health, contributing to the protection of cell membranes and other lipids from oxidative damage.

  • Alpha-tocopherol-d6 acetate is likely to share similar safety profiles with alpha-tocopherol. Vitamin E is generally considered safe for consumption in recommended doses, with minimal toxicity reported.
  • However, excessive intake of vitamin E supplements can cause side effects like nausea, diarrhea, and increased bleeding risk.
Typical of esters and phenolic compounds:

  • Hydrolysis: It can be hydrolyzed to yield alpha-tocopherol and acetic acid in the presence of water and an acid or base catalyst.
  • Oxidation: Under certain conditions, it may oxidize to form various metabolites, including tocopheryl quinone, which can exhibit different biological activities .
  • Reactions with Free Radicals: As an antioxidant, alpha-tocopherol-d6 acetate can react with free radicals, donating hydrogen atoms and thus neutralizing their reactivity .

Alpha-Tocopherol-d6 Acetate exhibits various biological activities primarily associated with its antioxidant properties. It plays a crucial role in:

  • Cell Protection: By preventing oxidative stress, it helps protect cellular structures from damage.
  • Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation .
  • Nutritional Significance: As a form of vitamin E, it is essential for maintaining healthy skin and eyes and supporting immune function .

Alpha-Tocopherol-d6 Acetate can be synthesized through several methods:

  • Deuteration of Alpha-Tocopherol Acetate: This involves the substitution of hydrogen atoms with deuterium in the alpha-tocopherol acetate structure using deuterated reagents under controlled conditions.
  • Chemical Synthesis: The compound can also be synthesized via multi-step organic synthesis techniques that involve the formation of the chromanol nucleus followed by esterification with deuterated acetic acid.
  • Biotransformation: Some methods may utilize microbial or enzymatic processes to selectively incorporate deuterium into the molecule .

Alpha-Tocopherol-d6 Acetate has several applications:

  • Research Tool: It serves as a stable isotope-labeled compound used in pharmacokinetic studies and metabolic research to trace vitamin E metabolism in biological systems .
  • Nutritional Studies: It is utilized in studies assessing vitamin E absorption and bioavailability due to its ability to mimic natural alpha-tocopherol while allowing for precise tracking within metabolic pathways.
  • Cosmetic Formulations: Its antioxidant properties make it valuable in skin care products aimed at reducing oxidative damage and promoting skin health .

Research has indicated that alpha-tocopherol-d6 acetate interacts with various biological systems:

  • Metabolic Pathways: It influences pathways involving cytochrome P450 enzymes that are responsible for the metabolism of fat-soluble vitamins .
  • Drug Interactions: Studies suggest potential interactions with other fat-soluble vitamins (like vitamin K) and medications that may affect absorption or efficacy .
  • Nutrigenomics: The variability in metabolism among individuals highlights the importance of understanding how genetic factors influence responses to alpha-tocopherol supplementation .

Several compounds share structural or functional similarities with alpha-tocopherol-d6 acetate. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
Alpha-TocopherolSame chromanol nucleusNatural form of vitamin E; widely studied
Gamma-TocopherolSimilar structureDifferent biological activities; less potent antioxidant
Alpha-Tocopheryl AcetateEster formLess bioactive than tocopherols but used in supplements
Delta-TocopherolSimilar nucleusExhibits different antioxidant properties
TocotrienolsSimilar backboneMore potent antioxidants; different health benefits

Alpha-Tocopherol-d6 Acetate's uniqueness lies in its deuterated nature, allowing for precise tracking in metabolic studies while retaining the essential antioxidant properties characteristic of vitamin E derivatives. Its use as a research tool distinguishes it from other tocopherols and tocotrienols, which may not provide the same level of traceability in biological systems.

XLogP3

10.8

Dates

Modify: 2024-04-14

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